N-(4-butylphenyl)-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-(4-butylphenyl)-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a sulfanyl-linked imidazole moiety. Its structure includes a 4-butylphenyl group attached to the acetamide nitrogen and a 4-chlorophenyl-substituted imidazole ring. The butylphenyl substituent enhances lipophilicity, which may improve membrane permeability compared to more polar analogues .
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3OS/c1-2-3-4-16-5-9-18(10-6-16)24-20(26)15-27-21-23-13-14-25(21)19-11-7-17(22)8-12-19/h5-14H,2-4,15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWHLUFWVIUQDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-diketone with an aldehyde in the presence of ammonia or an amine.
Substitution Reactions:
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the imidazole derivative with a suitable thiol reagent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its imidazole core, which is common in many drugs.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Substituent Effects on Lipophilicity
The 4-butylphenyl group in the target compound significantly increases lipophilicity compared to chlorophenyl or bromophenyl analogues. This property may improve blood-brain barrier penetration or cellular uptake but could reduce aqueous solubility . In contrast, the sulfamoylphenyl group in compound 7 () enhances hydrophilicity, favoring solubility and renal excretion .
Halogenation Patterns
Halogen atoms (Cl, Br) are prevalent in these compounds, influencing electronic and steric properties. Bromine in and increases molecular weight and may enhance binding via halogen bonding . Dual chlorophenyl groups in ’s compound could promote π-π stacking interactions in biological targets .
Heterocyclic Variations
Replacing imidazole with benzimidazole () or pyrimidine () alters hydrogen-bonding capacity. For example, diaminopyrimidine in enables intramolecular N–H⋯N bonds, stabilizing specific conformations .
Biological Activity
N-(4-butylphenyl)-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, including its effects on cancer cell proliferation, enzyme inhibition, and other therapeutic potentials.
Chemical Structure
The molecular formula of this compound is C21H22ClN3OS. The compound consists of a butylphenyl group, an imidazole ring, and a sulfanyl acetamide moiety, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Anticancer Activity
Studies have shown that derivatives of imidazole compounds can modulate the activity of kinesin spindle protein (KSP), which is crucial for cancer cell division. Inhibition of KSP can lead to apoptosis in cancer cells, suggesting that this compound may have potential as an anticancer agent .
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes. For instance, related compounds have demonstrated strong inhibitory effects against acetylcholinesterase (AChE) and urease, with some showing IC50 values significantly lower than established standards . This suggests that this compound may also serve as a lead compound in developing enzyme inhibitors.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for N-(4-butylphenyl)-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide, and how are reaction conditions optimized?
- Answer : The synthesis typically involves three key steps:
Introduction of the chlorophenyl group via electrophilic aromatic substitution under acidic conditions .
Formation of the sulfanyl linkage by reacting a thiol-containing imidazole intermediate with a halogenated acetamide precursor (e.g., 2-chloroacetamide derivatives) in the presence of a base like K₂CO₃ .
Acetamide coupling using carbodiimide-based coupling agents (e.g., EDCI/HOBt) to link the sulfanyl-imidazole moiety to the 4-butylphenylamine group .
- Optimization : Yield improvements (e.g., >90%) are achieved by controlling solvent polarity (DMF or THF), temperature (60–80°C), and catalyst use (e.g., Pd/C for deprotection steps) .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., imidazole C-H at δ 7.2–7.8 ppm) and confirms acetamide carbonyl (δ 168–170 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 444.12) and fragmentation patterns .
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S-C linkage at ~650 cm⁻¹) .
Q. What preliminary biological screening models are used to evaluate this compound?
- Answer :
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli using broth microdilution .
- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to reference drugs (e.g., cisplatin) .
Advanced Research Questions
Q. How do substituent variations on the phenyl and imidazole rings affect biological activity and solubility?
- Answer : Structure-activity relationship (SAR) studies reveal:
- 4-Chlorophenyl group : Enhances lipophilicity (logP ~3.5) and membrane penetration, improving antifungal activity .
- Butylphenyl vs. methylphenyl : The longer alkyl chain (butyl) increases metabolic stability but reduces aqueous solubility (from ~2.1 mg/mL to <0.5 mg/mL) .
- Sulfanyl linkage replacement : Substituting sulfur with oxygen decreases thiol-mediated protein binding, reducing cytotoxicity .
Q. What crystallographic challenges arise during refinement, and how is SHELX software applied?
- Answer :
- Challenges : Disordered solvent molecules, twinning in crystals, and weak diffraction data (e.g., I/σ(I) < 2 beyond 1.0 Å resolution) .
- SHELXL Workflow :
Data integration : Use SAINT for frame integration and SADABS for absorption correction .
Structure solution : Dual-space algorithms in SHELXD for phase retrieval .
Hydrogen bonding : Refinement of N–H⋯N and C–H⋯O interactions (e.g., N–H distance 1.9–2.1 Å) to stabilize the imidazole-acetamide conformation .
Q. How can contradictory biological activity data across studies be systematically addressed?
- Answer :
- Assay standardization : Normalize protocols for cell line passage number, serum concentration, and incubation time to reduce variability .
- Metabolic stability testing : Use liver microsome assays (e.g., human CYP3A4) to identify rapid degradation (e.g., t₁/₂ < 15 min) as a source of false-negative results .
- Synergistic studies : Evaluate combinatorial effects with adjuvants (e.g., verapamil for P-glycoprotein inhibition) to clarify mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
